DPP-C10C142-2Sn
Description
DPP-C10C142-2Sn (CAS No. 1701-57-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol. It is characterized by a fused bicyclic structure, contributing to its moderate lipophilicity and bioavailability. Key physicochemical properties include:
- Log Po/w (partition coefficient): Ranges from 1.86 (WLOGP) to 2.75 (SILICOS-IT), indicating balanced solubility in both aqueous and lipid environments .
- Solubility: 0.22 mg/mL (0.00149 mol/L), classified as "soluble" under standard conditions .
Its synthesis involves reacting precursors with N-ethyl-N,N-diisopropyleamine or triethylamine in dichloromethane at 20°C for 16 hours .
Properties
Molecular Formula |
C68H120N2O2S2Sn2 |
|---|---|
Molecular Weight |
1299.2 g/mol |
IUPAC Name |
2,5-bis(2-decyltetradecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C62H102N2O2S2.6CH3.2Sn/c1-5-9-13-17-21-25-27-31-35-39-45-53(43-37-33-29-23-19-15-11-7-3)51-63-59(55-47-41-49-67-55)57-58(61(63)65)60(56-48-42-50-68-56)64(62(57)66)52-54(44-38-34-30-24-20-16-12-8-4)46-40-36-32-28-26-22-18-14-10-6-2;;;;;;;;/h41-42,47-48,53-54H,5-40,43-46,51-52H2,1-4H3;6*1H3;; |
InChI Key |
RPPPFCBCHOSFQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of DPP-C10C142-2Sn typically involves Stille coupling reactions. This method uses palladium catalysts to couple organotin compounds with halides . The reaction conditions often include the use of solvents like toluene and temperatures ranging from 80°C to 120°C . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
DPP-C10C142-2Sn undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopyrrolopyrrole derivatives, while substitution reactions can introduce different functional groups to the DPP core .
Scientific Research Applications
DPP-C10C142-2Sn has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DPP-C10C142-2Sn involves its interaction with molecular targets and pathways related to its optoelectronic properties. The compound’s diketopyrrolopyrrole core allows for strong donor-acceptor interactions, which are crucial for its function in organic semiconductors . These interactions facilitate charge transfer and improve the efficiency of devices like OFETs and organic solar cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DPP-C10C142-2Sn belongs to a family of fused bicyclic indole derivatives. Below is a detailed comparison with four analogues (Table 1) and a discussion of their structural and functional differences.
Table 1: Key Properties of this compound and Analogues
| Compound (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (Avg.) | Solubility (mg/mL) | CYP2D6 Inhibition | Similarity Score |
|---|---|---|---|---|---|---|
| This compound (1701-57-1) | C₁₀H₁₃N | 147.22 | 2.33 | 0.22 | Yes | — |
| 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole (2047-89-4) | C₁₃H₁₅N | 185.27 | 3.12 | 0.05 | No | 0.93 |
| 1,2,3,4-Tetrahydrocyclopenta[b]indole (2047-91-8) | C₁₁H₁₁N | 157.22 | 2.89 | 0.12 | No | 0.90 |
| 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline (479-59-4) | C₁₂H₁₄N₂ | 186.25 | 2.45 | 0.18 | Yes | 0.86 |
| 9,9-Dimethyl-9,10-dihydroacridine (6267-02-3) | C₁₅H₁₅N | 209.29 | 3.55 | 0.03 | No | 0.84 |
Structural and Functional Analysis
Ring Size and Saturation :
- This compound features a six-membered aromatic ring fused to a five-membered saturated ring , optimizing its balance between rigidity and flexibility. In contrast, analogues like 2047-89-4 (seven-membered saturated ring) and 2047-91-8 (five-membered saturated ring) exhibit increased steric hindrance, reducing solubility .
- The dihydroacridine derivative (6267-02-3) incorporates a fully aromatic tricyclic system, enhancing lipophilicity (Log Po/w = 3.55) but lowering solubility (0.03 mg/mL) .
CYP2D6 Inhibition :
- Only this compound and 479-59-4 inhibit CYP2D6, likely due to their nitrogen positioning, which facilitates enzyme active-site binding. This property is critical for drug candidates where CYP2D6-mediated metabolism must be modulated .
Synthesis Efficiency :
- This compound is synthesized in 16 hours at 20°C using mild bases (e.g., triethylamine), whereas analogues like 2047-89-4 require harsher conditions (e.g., elevated temperatures) due to their larger ring systems .
Bioavailability and Permeability
- This compound’s bioavailability score (0.55) surpasses most analogues, attributed to its optimal Log Po/w (2.33) and moderate molecular weight.
- Its skin permeability (Log Kp = -5.32 cm/s) is comparable to 479-59-4 but superior to 6267-02-3 , which has higher lipophilicity but lower diffusion capacity .
Research Implications
This compound’s unique combination of CYP2D6 inhibition, solubility, and synthetic accessibility positions it as a versatile scaffold for drug development, particularly in CNS therapies where BBB penetration is crucial. Future studies should explore its enantiomeric purity and metabolic stability relative to analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
